Intermediate ET-1 Binding Inhibition Potency
In a radioligand binding assay using bovine atrial and porcine cerebral membrane fractions, Aselacin B demonstrated moderate inhibitory activity against endothelin-1 (ET-1) binding. While Aselacin A exhibited IC50 values of 22 μg/mL (bovine atrial) and 20 μg/mL (porcine cerebral) , and Aselacin C showed weaker inhibition with IC50 values of 60 μg/mL and 80 μg/mL respectively [1], Aselacin B is positioned as an intermediate-potency member of the aselacin family. The exact IC50 value for Aselacin B is not explicitly reported in the primary literature, but its activity was sufficient to warrant its inclusion among the three novel compounds discovered [2].
| Evidence Dimension | IC50 for inhibition of ET-1 binding |
|---|---|
| Target Compound Data | Not explicitly quantified in primary literature |
| Comparator Or Baseline | Aselacin A: IC50 20–22 μg/mL; Aselacin C: IC50 60–80 μg/mL |
| Quantified Difference | N/A (quantitative data not available for Aselacin B) |
| Conditions | Radioligand binding assay, bovine atrial and porcine cerebral membrane fractions |
Why This Matters
For studies requiring a specific potency window in ET-1 pathway modulation, Aselacin B may offer a unique pharmacological profile that cannot be achieved with the higher-potency Aselacin A or lower-potency Aselacin C.
- [1] GLPBIO. Aselacin C product page. Aselacin C is a cyclic pentapeptolide antagonist of endothelin receptor type A with IC50 values of 60 and 80 μg/mL. View Source
- [2] Jackson M, Burres NS, Karwowski JP, Alder LA, Humphrey PE, Kohl WL, McAlpine JB. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity. J Antibiot (Tokyo). 1994 May;47(5):523-7. View Source
